Cas no 23357-46-2 ((1R)-tetralin-1-amine)
(1R)-tetralin-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (R)-1,2,3,4-Tetrahydronaphthalen-1-amine
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine
- (R)-(?)-1,2,3,4-Tetrahydro-1-naphthylamine
- (R)-1-Amino-1,2,3,4-tetrahydronaphthalene
- R-tetralin amine
- (R)-(-)-1-Amino-1,2,3,4-tetrahydronaphthalene
- R-1-amino-1,2,3,4-tetrahydronaphthalene
- (R)-(-)-1-AminoTetralin®
- 1-Naphthalenamine,1,2,3,4-tetrahydro-, (R)-
- 1-Naphthylamine, 1,2,3,4-tetrahydro-, (R)-(-)-(8CI)
- (-)-1,2,3,4-Tetrahydro-1-naphthalenamine
- (-)-1,2,3,4-Tetrahydro-1-naphthylamine
- (-)-1-Aminotetralin
- (1R)-1,2,3,4-Tetrahydro-1-naphthalenamine
- (1R)-1-Aminotetralin
- (R)-(-)-1,2,3,4-Tetrahydro-1-aminonaphthalene
- (R)-(-)-1-Aminotetralin
- (R)-1,2,3,4-Tetrahydro-1-naphthalenamine
- (R)-1,2,3,4-Tetrahydro-1-naphthylamine
- (R)-1-Aminotetralin
- (1R)-tetralin-1-amine
- F13060
- CS-W007717
- AKOS016843525
- (R)-1,2,3,4-tetrahydro-l-naphthylamine
- CHEMBL289966
- NS00077381
- (r)-tetrahydro-1-naphthylamine
- EN300-344801
- 23357-46-2
- BCP26610
- BDBM50023869
- F8886-0005
- Q27452566
- T2926
- SCHEMBL469047
- (1R)-1,2,3,4-tetrahydronaphthalene-1-amine
- (r)-1-aminotetraline
- A4907
- F59J0838WR
- (R)-1,2,3,4-tetrahydronaphthalen-1-ylamine
- (R)-(-)- 1,2,3,4-Tetrahydro-1-naphthylamine
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine, ChiPros(R), produced by BASF, >=98.5% (GC)
- MFCD00671629
- (1R)-1,2,3,4-tetrahydronaphthalen-1-amine
- R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine
- UNII-F59J0838WR
- 1-AMINOTETRALIN, (-)-
- 1-Aminotetralin, (R)-
- (r)-(1,2,3,4-tetrahydro-naphthalen-1-yl)amine
- (1R)-1,2,3,4-TETRAHYDRO-.ALPHA.-NAPHTHYLAMINE
- (R)-1,2,3,4-tetrahydronaphthalen-1-amine;(R)-1-Amino-1,2,3,4-tetrahydronaphthalene
- JRZGPXSSNPTNMA-SNVBAGLBSA-N
- (R)-1,2,3,4-tetrahydronaphthaleneamine
- (R)-1,2,3,4-tetrahydro-naphthalen-1-ylamine
- CS-12282
- DTXSID201335739
- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine, 97%
- 1-Naphthalenamine, 1,2,3,4-tetrahydro-, (1R)-
- 1Y5
- AC-26800
- (1r)-1,2,3,4-tetrahydro-1-naphthylamine
- (R)-1,2,3,4-tetrahydro-1-naphtylamine
- (1R)-1,2,3,4-tetrahydro-naphthalen-1-ylamine
- J-015081
- AM62763
- (R)-1,2,3,4-Tetrahydro-1-napthylamine
- EC 628-771-4
- >99%, ee >98%
- (R)-(+)-N-Benzyl-α-methylbenzylamine
-
- MDL: MFCD00671629
- Inchi: 1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1
- InChI Key: JRZGPXSSNPTNMA-SNVBAGLBSA-N
- SMILES: N[C@H]1C2C=CC=CC=2CCC1
- BRN: 4231302
Computed Properties
- Exact Mass: 147.10500
- Monoisotopic Mass: 147.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.002 g/mL at 25 °C
- Boiling Point: 118-120 °C/10 mbar
- Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
- Refractive Index: n20/D 1.565
- Water Partition Coefficient: Soluble in water (6.91g/L at 25°C).
- PSA: 26.02000
- LogP: 2.72300
- Sensitiveness: Air Sensitive
- Specific Rotation: -35°~-41° (c=1% in CHCl3)
(1R)-tetralin-1-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335,H411
- Warning Statement: P261,P273,P305+P351+P338
- Hazardous Material transportation number:UN 3082
- WGK Germany:3
- Hazard Category Code: 22-34-52/53
- Safety Instruction: S26-S61
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R51/53
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:S26;S61
(1R)-tetralin-1-amine Customs Data
- HS CODE:2921450090
- Customs Data:
China Customs Code:
2921450090Overview:
2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(1R)-tetralin-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 668818-5G |
( |
23357-46-2 | 97% | 5G |
427.98 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 668818-25G |
( |
23357-46-2 | 97% | 25G |
1453.97 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R819672-25g |
( |
23357-46-2 | >99%, ee >98% | 25g |
¥918.00 | 2022-09-28 | |
| TRC | P991930-10mg |
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine |
23357-46-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P991930-50mg |
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine |
23357-46-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P991930-100mg |
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine |
23357-46-2 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R65010-1g |
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine |
23357-46-2 | 1g |
¥46.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R65010-25g |
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine |
23357-46-2 | 25g |
¥626.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R65010-5g |
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine |
23357-46-2 | 5g |
¥156.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R65010-100g |
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine |
23357-46-2 | 100g |
¥2706.0 | 2021-09-08 |
(1R)-tetralin-1-amine Suppliers
(1R)-tetralin-1-amine Related Literature
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Jeroen Wassenaar,Joost N. H. Reek Org. Biomol. Chem. 2011 9 1704
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Rong-Jia Wei,Ryohei Nakahara,Jamie M. Cameron,Graham N. Newton,Takuya Shiga,Hajime Sagayama,Reiji Kumai,Youichi Murakami,Hiroki Oshio Dalton Trans. 2016 45 17104
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3. Conversion of the naturally occurring amide alkaloids into O5 benzo[c]phenanthridinium alkaloids. A new synthetic sequence to antitumour benzo[c]phenanthridine alkaloidsHisashi Ishii,Tsutomu Ishikawa,Toshiko Watanabe,Yuh-Ichiro Ichikawa,Eri Kawanabe J. Chem. Soc. Perkin Trans. 1 1984 2283
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Minghui Yuan,Iori Tanabe,Jean-Marie Bernard-Schaaf,Qin-Yin Shi,Vicki Schlegel,Rachel Schurhammer,Peter A. Dowben,Bernard Doudin,Lucie Routaboul,Pierre Braunstein New J. Chem. 2016 40 5782
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Edward J. Crust,Adam J. Clarke,Robert J. Deeth,Colin Morton,Peter Scott Dalton Trans. 2004 4050
Additional information on (1R)-tetralin-1-amine
Chemical Profile of (1R)-tetralin-1-amine (CAS No: 23357-46-2)
(1R)-tetralin-1-amine, identified by its Chemical Abstracts Service (CAS) number 23357-46-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This chiral amine derivative belongs to the tetralin family, a class of hydrocarbons characterized by a fused ring system, making it a valuable scaffold for synthetic chemistry and drug development. The enantiomeric purity of (1R)-tetralin-1-amine is particularly noteworthy, as it underscores the importance of stereochemistry in medicinal applications.
The molecular structure of (1R)-tetralin-1-amine consists of four fused benzene rings arranged in a bicyclic system, with an amine functional group attached to the first carbon atom. This configuration imparts unique electronic and steric properties, which have been exploited in various chemical transformations. The (R) configuration at the stereogenic center further enhances its utility, as enantiomerically pure compounds often exhibit distinct biological activities compared to their racemic counterparts.
In recent years, (1R)-tetralin-1-amine has garnered attention in the pharmaceutical industry due to its potential as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its rigid aromatic core to develop novel scaffolds for small-molecule drugs targeting neurological disorders. For instance, studies have demonstrated its role in constructing analogs of neurotrophic factors and G-protein coupled receptor (GPCR) modulators, which are critical for treating conditions such as Alzheimer's disease and depression.
One of the most compelling aspects of (1R)-tetralin-1-amine is its versatility in cross-coupling reactions. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse functional groups onto the tetralin backbone. These modifications have enabled the creation of libraries of derivatives with tailored pharmacological properties. Notably, researchers have utilized these reactions to develop compounds with enhanced binding affinity and selectivity for therapeutic targets.
The synthesis of (1R)-tetralin-1-amine itself presents an interesting challenge due to its complex stereochemistry. Traditional methods often involve multi-step sequences with careful control over reaction conditions to ensure high enantiomeric purity. However, advances in asymmetric catalysis have provided more efficient routes to this compound. For example, biocatalytic approaches using engineered enzymes have been explored as sustainable alternatives to traditional chemical synthesis.
Recent breakthroughs in computational chemistry have further enhanced the understanding of (1R)-tetralin-1-amine's reactivity and potential applications. Molecular modeling studies have revealed insights into how subtle changes in its structure can influence biological activity. These predictions have guided experimental efforts, leading to the discovery of novel derivatives with improved pharmacokinetic profiles. Such interdisciplinary approaches highlight the importance of integrating computational and experimental techniques in drug discovery.
The pharmaceutical industry has also shown interest in (1R)-tetralin-1-amine for its potential role in developing antitumor agents. Its rigid framework can be modified to create inhibitors targeting specific enzymes involved in cancer cell proliferation. Preclinical studies have suggested that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in tumors. While further research is needed to fully evaluate their therapeutic potential, these findings underscore the compound's promise as a pharmacological tool.
Another area where (1R)-tetralin-1-amine has found utility is in materials science. Its unique structural features make it a suitable candidate for designing organic semiconductors and liquid crystals. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and electronic conductivity. These applications demonstrate the compound's broad utility beyond traditional pharmaceuticals.
Environmental considerations have also influenced research on (1R)-tetralin-1-amine. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic systems derived from renewable resources are being investigated as alternatives to conventional methods. Such innovations align with global trends toward sustainable chemistry practices.
The future prospects for (1R)-tetralin-1-amine appear promising, with ongoing research exploring new synthetic methodologies and applications. Collaborative efforts between academia and industry are likely to accelerate progress, leading to more efficient production processes and novel therapeutic agents derived from this versatile compound.
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